2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” is not available in the current resources.Chemical Reactions Analysis
Benzimidazole derivatives are known to exhibit a variety of chemical reactions, often influenced by the functional groups attached to the benzimidazole core . The specific chemical reactions of “this compound” are not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, these properties can vary widely . The specific physical and chemical properties of “this compound” are not found in the available resources.Scientific Research Applications
Applications in DNA Analysis and Staining
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride and its analogues have significant applications in the field of DNA analysis. For instance, Hoechst 33258, a derivative, binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain, facilitating access into cells for chromosomal and nuclear staining, and DNA content analysis via flow cytometry. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, marking them as vital starting points for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Role in Medicinal Chemistry and Biological Activities
Benzimidazoles, a category involving compounds like this compound, are recognized as crucial pharmacophores in medicinal chemistry, offering diverse biological activities. These compounds are pivotal in the creation of medicinal and pharmaceutical intermediates. Specifically, they're vital for synthesizing hybrids with purine motifs, exhibiting significant in vitro anticancer activities. This synthesis often involves substituting different secondary amines, leading to a notable enhancement in activity, underpinning their role in discovering new biological activities (Yimer & Fekadu, 2015).
Contribution to Drug Discovery and Development
The incorporation of benzimidazole structures into therapeutic drugs is a critical area of research. These compounds have been instrumental in drug discovery and development, with a wide array of biological activities. Benzimidazole-based drugs are particularly significant in addressing various diseases, underscoring the importance of continued exploration in benzimidazole heterocyclic-based organic chemistry. This exploration leads to drugs with remarkable biological activity, making benzimidazole nucleus an active area for future research and potential drug development (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial potential . They may interact with their targets, leading to changes in the target’s function and subsequent biological effects .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biological pathways due to their diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial activity .
properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYTOAFSUCGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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